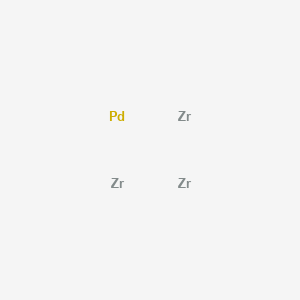
Palladium--zirconium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–zirconium (1/3) is an intermetallic compound composed of palladium and zirconium in a 1:3 ratio. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. The combination of palladium and zirconium results in a material that exhibits excellent catalytic properties, high thermal stability, and resistance to corrosion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of palladium–zirconium (1/3) typically involves the direct combination of palladium and zirconium metals. The metals are heated together in a controlled environment to form the intermetallic compound. The reaction conditions often include high temperatures and an inert atmosphere to prevent oxidation. The process can be represented by the following reaction: [ \text{Pd} + 3\text{Zr} \rightarrow \text{PdZr}_3 ]
Industrial Production Methods: In industrial settings, the production of palladium–zirconium (1/3) may involve advanced techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the metals and the formation of the desired intermetallic compound. The use of high-purity starting materials and precise control of reaction conditions are crucial for obtaining high-quality palladium–zirconium (1/3).
Analyse Chemischer Reaktionen
Types of Reactions: Palladium–zirconium (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and zirconium oxide.
Reduction: Palladium–zirconium (1/3) can be reduced back to its metallic components under specific conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal halides or organometallic compounds.
Major Products:
Oxidation: Palladium oxide (PdO) and zirconium oxide (ZrO₂).
Reduction: Metallic palladium and zirconium.
Substitution: New intermetallic compounds depending on the substituting element.
Wissenschaftliche Forschungsanwendungen
Palladium–zirconium (1/3) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Materials Science: Palladium–zirconium (1/3) is studied for its unique structural and electronic properties, making it valuable in the development of advanced materials.
Nanotechnology: The compound is used in the synthesis of nanoparticles for applications in electronics, sensors, and biomedical devices.
Energy Storage: Palladium–zirconium (1/3) is explored for its potential use in hydrogen storage systems and fuel cells.
Wirkmechanismus
The mechanism by which palladium–zirconium (1/3) exerts its effects is primarily through its catalytic properties. The compound facilitates various chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved include:
Activation of Hydrogen: Palladium–zirconium (1/3) can activate hydrogen molecules, making them more reactive in hydrogenation reactions.
Electron Transfer: The compound can facilitate electron transfer processes, which are essential in oxidation-reduction reactions.
Surface Interactions: The unique surface properties of palladium–zirconium (1/3) allow it to interact with various reactants, enhancing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Palladium–zirconium (1/3) can be compared with other similar intermetallic compounds, such as:
Palladium–nickel (1/3): Similar catalytic properties but different thermal stability and resistance to corrosion.
Palladium–titanium (1/3): Different electronic properties and applications in materials science.
Palladium–rhodium (1/3): Higher catalytic activity in certain reactions but more expensive and less abundant.
Uniqueness: Palladium–zirconium (1/3) stands out due to its excellent combination of catalytic properties, thermal stability, and resistance to corrosion. These characteristics make it a versatile and valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
81551-90-8 |
|---|---|
Molekularformel |
PdZr3 |
Molekulargewicht |
380.09 g/mol |
IUPAC-Name |
palladium;zirconium |
InChI |
InChI=1S/Pd.3Zr |
InChI-Schlüssel |
GRUTXNAELUZORQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Zr].[Zr].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)

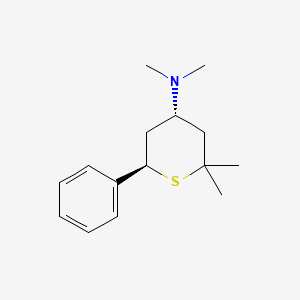
sulfanium iodide](/img/structure/B14422268.png)
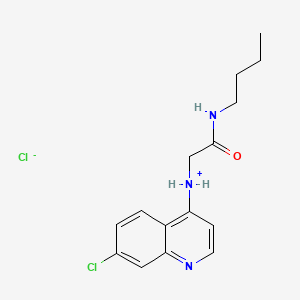
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
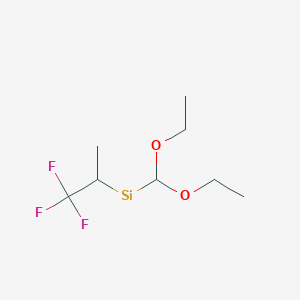
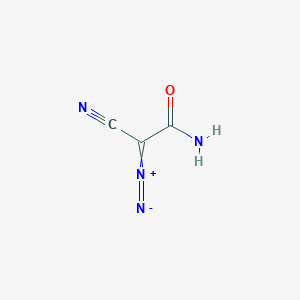
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)
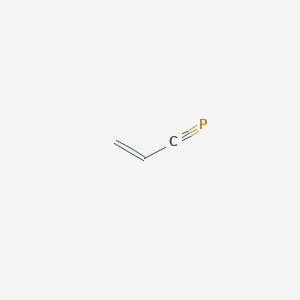
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
